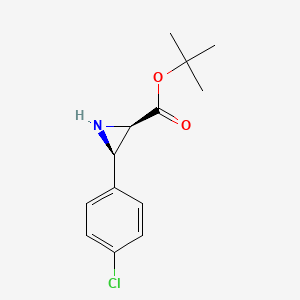

Tert-butyl (2R,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate

Description

Tert-butyl (2R,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate is a chemical compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound features a tert-butyl ester group, a 4-chlorophenyl substituent, and a chiral aziridine ring, making it an interesting subject for various chemical studies and applications.

Properties

Molecular Formula |

C13H16ClNO2 |

|---|---|

Molecular Weight |

253.72 g/mol |

IUPAC Name |

tert-butyl (2R,3S)-3-(4-chlorophenyl)aziridine-2-carboxylate |

InChI |

InChI=1S/C13H16ClNO2/c1-13(2,3)17-12(16)11-10(15-11)8-4-6-9(14)7-5-8/h4-7,10-11,15H,1-3H3/t10-,11+/m0/s1 |

InChI Key |

LOHPPIKSCADHAL-WDEREUQCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1[C@@H](N1)C2=CC=C(C=C2)Cl |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate typically involves the following steps:

Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate precursor, such as an epoxide or a halide, with a nitrogen source like ammonia or an amine under basic conditions.

Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the aziridine precursor is replaced by the 4-chlorophenyl group.

Esterification: The tert-butyl ester group can be introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The aziridine ring can undergo oxidation reactions to form oxaziridines or other oxidized products.

Reduction: Reduction of the aziridine ring can lead to the formation of amines.

Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxaziridines or other oxidized derivatives.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate is an organic compound featuring a three-membered aziridine ring. The aziridine ring is substituted with a tert-butyl group on the nitrogen atom and a 4-chlorophenyl group on the third carbon of the ring. It has a molecular formula of C13H16ClNO2 and a molecular weight of approximately 253.72 g/mol .

Potential Applications

trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate has potential applications in various fields:

- Pharmaceuticals Research suggests that aziridine-2-carboxylate derivatives can exhibit various biological activities, including enzyme inhibition and antitumor properties.

- Agrochemicals As a building block in the synthesis of agricultural chemicals.

- Material Science In the development of novel materials with specific properties.

Several compounds share structural similarities with trans-tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate | Similar aziridine structure with a methoxy group | Potentially different electronic properties due to methoxy substitution |

| cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate | Geometric isomer with different spatial arrangement | May exhibit different reactivity due to cis configuration |

| trans-Tert-butyl 3-(phenyl)aziridine-2-carboxylate | Lacks chlorine substituent; only has a phenyl group | Potentially different biological activity without electron-withdrawing effects |

Mechanism of Action

The mechanism of action of tert-butyl (2R,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate involves its high reactivity due to ring strain. The aziridine ring can open under various conditions, leading to the formation of reactive intermediates that can interact with biological molecules or participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl (2R,3R)-3-phenylaziridine-2-carboxylate: Similar structure but lacks the chlorine atom on the phenyl ring.

Tert-butyl (2R,3R)-3-(4-fluorophenyl)aziridine-2-carboxylate: Similar structure but has a fluorine atom instead of chlorine.

Tert-butyl (2R,3R)-3-(4-bromophenyl)aziridine-2-carboxylate: Similar structure but has a bromine atom instead of chlorine.

Uniqueness

Tert-butyl (2R,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and interactions compared to other similar compounds. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.

Biological Activity

Tert-butyl (2R,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate is a compound belonging to the aziridine family, characterized by its three-membered nitrogen-containing heterocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

- Molecular Formula : C13H16ClNO2

- Molecular Weight : 253.72 g/mol

- Functional Groups : The compound features a tert-butyl group, a 4-chlorophenyl substituent, and a carboxylate functional group attached to the aziridine ring.

The inherent ring strain of the aziridine structure contributes to its reactivity, making it a versatile intermediate in organic synthesis.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of tert-butyl 3-(4-chlorophenyl)glycidate with an amine in the presence of a base such as sodium hydride in an aprotic solvent like tetrahydrofuran.

Biological Activity

Research indicates that aziridine derivatives, including this compound, exhibit various biological activities:

- Antitumor Properties : Some aziridine compounds have been shown to possess antitumor activity by inhibiting cancer cell proliferation and inducing apoptosis in specific cancer cell lines .

- Enzyme Inhibition : Aziridines can interact with enzymes, potentially acting as inhibitors. The mechanism often involves the formation of covalent bonds with active site residues in target enzymes .

- Antimicrobial Activity : Certain derivatives have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological implications of aziridine derivatives:

- Antitumor Screening : A study evaluated the cytotoxic effects of aziridine derivatives on multiple cancer cell lines. Results indicated that compounds with electron-withdrawing groups (like chlorine) exhibited enhanced potency against certain tumors due to increased electrophilicity .

- Mechanistic Studies : Research has shown that aziridines can undergo nucleophilic attack leading to ring-opening reactions that yield biologically active amines or other functional groups. This transformation is significant for developing new therapeutic agents .

- Synthetic Applications : The compound has been utilized as a building block for synthesizing more complex molecules with potential biological activity, highlighting its importance in drug development.

Comparative Analysis of Similar Compounds

The following table summarizes some related compounds and their notable features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate | Similar aziridine structure with a methoxy group | Potentially different electronic properties due to methoxy substitution |

| cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate | Geometric isomer with different spatial arrangement | May exhibit different reactivity due to cis configuration |

| trans-Tert-butyl 3-(phenyl)aziridine-2-carboxylate | Lacks chlorine substituent; only has a phenyl group | Potentially different biological activity without electron-withdrawing effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.